N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide
Description
N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a benzothiophene moiety (a sulfur-containing heterocycle) linked via an acetamide bridge to a 2,4-dimethylphenyl group. This structure combines aromatic and heteroaromatic components, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-12-3-4-14(13(2)9-12)11-18(20)19-16-5-6-17-15(10-16)7-8-21-17/h3-10H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRIBSYTKJVLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene derivatives.
Acylation Reaction: The benzothiophene derivative is then subjected to an acylation reaction with 2,4-dimethylphenylacetic acid or its derivatives in the presence of a suitable catalyst.
Amidation: The final step involves the formation of the acetamide group through an amidation reaction, where the acylated benzothiophene is reacted with an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related acetamide derivatives possess antibacterial activity comparable to standard antibiotics. The synthesis of these compounds often involves the modification of the benzothiophene structure to enhance their efficacy against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 2b | Significant antibacterial activity | |
| 2c | Comparable to levofloxacin | |
| 2i | Superior antibiofilm potential |
Anticancer Potential
The anticancer properties of N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide and its derivatives have been explored in various studies. These compounds are evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
- Case Study : A study focusing on related acetamide derivatives demonstrated their ability to inhibit the growth of cancer cells in vitro, with some compounds showing selectivity towards specific cancer types.
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. Research has shown that certain benzothiophene derivatives can effectively inhibit the growth of Mycobacterium tuberculosis, demonstrating potential as new therapeutic agents for tuberculosis treatment.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Active against M. tuberculosis |
| Compound B | 1.0 | Moderate activity |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzothiophene derivatives with acetic anhydride or acetyl chloride in the presence of suitable catalysts. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.
- Mass Spectrometry (MS) : Employed for molecular weight determination.
- Infrared Spectroscopy (IR) : Utilized to identify functional groups.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
The following analysis compares N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide with key analogs based on structural features, synthesis, and bioactivity.
Structural and Functional Group Analysis
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Substituent Effects : The 2,4-dimethylphenyl group is shared with compounds in and , suggesting enhanced lipophilicity compared to halogenated analogs like WH7 .
- Functional Groups : The absence of halogens in the target compound may reduce toxicity compared to chlorinated auxin agonists (e.g., WH7, 2,4-D) .
Key Observations :
- High-yield synthesis (81%) in suggests that coupling reactions (e.g., using HATU/DIPEA) are effective for acetamide derivatives with aryl/heteroaryl substituents.
- The target compound’s synthesis likely requires similar coupling strategies, though its benzothiophene moiety may necessitate specialized sulfur-containing precursors.
Table 3: Bioactivity Data for Selected Analogs
Key Observations :
- The benzisothiazole derivative in demonstrates potent antimicrobial activity, suggesting that the target compound’s benzothiophene group may similarly enhance bioactivity.
Biological Activity
N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 1-benzothiophen-5-amine with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a suitable base. This method allows for the selective formation of the acetamide linkage.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzothiophene derivatives. For instance, a study conducted on various benzothiophene analogs demonstrated significant cytotoxicity against multiple cancer cell lines. The IC values for some derivatives were found to be below 10 µM, indicating potent activity .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 8.5 |
| This compound | HeLa | 7.3 |
| This compound | A549 | 9.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL for these pathogens .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. Modifications to the benzothiophene moiety or the acetamide group can significantly influence potency:
- Substituent Variations : The presence of electron-donating or withdrawing groups on the benzothiophene ring affects activity.
- Chain Length : Alterations in the acetamide chain length can enhance or diminish biological effects.
Case Studies and Research Findings
A notable study focused on a series of benzothiophene derivatives, including this compound, where researchers evaluated their anticancer properties using multicellular spheroids as a model system. Results indicated that compounds with larger hydrophobic regions exhibited enhanced penetration and efficacy against solid tumors .
Q & A
Q. What are the recommended synthetic routes for N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves amide bond formation between 1-benzothiophen-5-amine and 2-(2,4-dimethylphenyl)acetyl chloride. Key steps include:
- Coupling Reaction : Use of coupling agents like HATU or DCC in anhydrous DMF or THF under inert atmosphere .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve ≥95% purity .
- Critical Parameters : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and moisture control to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- 1H/13C NMR :
- Benzothiophene protons: Aromatic signals at δ 7.2–8.1 ppm (multiplet, 3H).
- Dimethylphenyl group: Two singlets for methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 6.8–7.1 ppm).
- Acetamide NH: Broad signal at δ 8.5–9.0 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]+ matching the theoretical molecular weight (C18H17NOS: 303.4 g/mol).
- HPLC : Retention time consistency (C18 column, acetonitrile/water gradient) to confirm purity .
Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, ethanol, and water. Quantify via UV-Vis spectroscopy (λmax ~260 nm) .
- Stability :
- Thermal : TGA/DSC analysis (25–300°C, N2 atmosphere) to assess decomposition temperature.
- Photolytic : Expose to UV light (320–400 nm) and monitor degradation via HPLC .
- Hydrolytic : Incubate in buffers (pH 1–9, 37°C) for 24–72 hours; analyze residual compound .
Advanced Research Questions
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, and how should controls be designed to ensure assay validity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and vehicle controls (DMSO) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2). Normalize to untreated cells and validate with cisplatin as a reference .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) with ATP concentration titrations. Use staurosporine as a positive control .
Q. How can computational modeling techniques like molecular docking be applied to predict the target binding affinity of this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors with structural similarity to known acetamide targets (e.g., COX-2, PARP) .
- Docking Workflow :
Prepare ligand (compound) and protein (PDB ID: e.g., 1CX2) using AutoDock Tools.
Define binding site residues based on co-crystallized ligands.
Run AutoDock Vina with exhaustiveness = 20; analyze top poses for hydrogen bonds (e.g., acetamide NH with Asp381) and hydrophobic interactions (benzothiophene with Phe504) .
- Validation : Compare predicted ΔG values with experimental IC50 data from analogous compounds .
Q. What strategies should be employed to resolve contradictions in reported biological activity data for structurally similar acetamide derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell line variability, compound purity) across studies .
- Dose-Response Reproducibility : Repeat experiments with standardized protocols (e.g., CLSI guidelines for MIC assays).
- Structural Elucidation : Perform X-ray crystallography (as in ) to confirm stereoelectronic effects influencing activity.
- SAR Studies : Synthesize analogs (e.g., substituting benzothiophene with thiophene) to isolate critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
